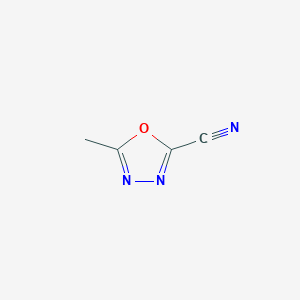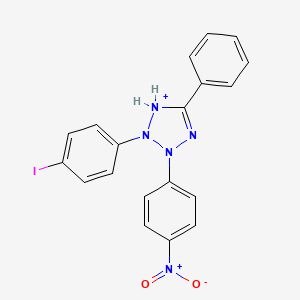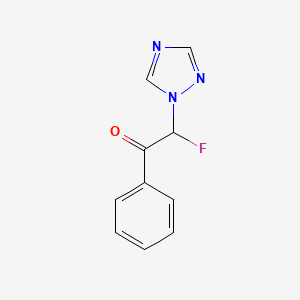
Hexanamide, 2,6-diamino-4-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanamide, 2,6-diamino-4-fluoro- is a chemical compound with the molecular formula C6H14FN3O It is an amide derivative of hexanoic acid, featuring two amino groups and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 2,6-diamino-4-fluoro- typically involves the reaction of hexanoic acid with appropriate amine and fluorine-containing reagents. One common method is the amidation reaction, where hexanoic acid is reacted with 2,6-diamino-4-fluoroaniline under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of Hexanamide, 2,6-diamino-4-fluoro- may involve large-scale amidation processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Hexanamide, 2,6-diamino-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in the replacement of the fluorine atom with other halogens or functional groups.
Aplicaciones Científicas De Investigación
Hexanamide, 2,6-diamino-4-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: Hexanamide, 2,6-diamino-4-fluoro- is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Hexanamide, 2,6-diamino-4-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The presence of amino and fluorine groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Hexanamide: A simple amide derivative of hexanoic acid without additional functional groups.
2,6-Diaminohexanoic Acid: An amino acid derivative with two amino groups but lacking the fluorine atom.
4-Fluorohexanoic Acid: A fluorinated derivative of hexanoic acid without the amino groups.
Uniqueness
Hexanamide, 2,6-diamino-4-fluoro- is unique due to the combination of amino and fluorine groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological molecules. Its unique structure makes it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H14FN3O |
|---|---|
Peso molecular |
163.19 g/mol |
Nombre IUPAC |
2,6-diamino-4-fluorohexanamide |
InChI |
InChI=1S/C6H14FN3O/c7-4(1-2-8)3-5(9)6(10)11/h4-5H,1-3,8-9H2,(H2,10,11) |
Clave InChI |
VLENTJMBSBOGOI-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C(CC(C(=O)N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


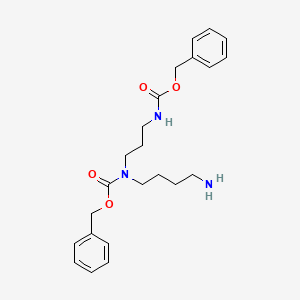
![3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13411217.png)
![[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13411223.png)
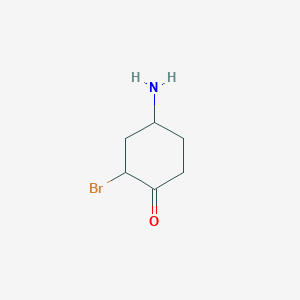
![Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate](/img/structure/B13411238.png)
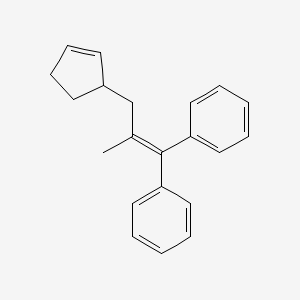



![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B13411276.png)
